(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride
Description
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Properties
IUPAC Name |
(2S)-2-amino-N-methoxy-N-methyl-4-methylsulfanylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9(11-2)7(10)6(8)4-5-12-3;/h6H,4-5,8H2,1-3H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHIOTWRSCDHLQ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CCSC)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CCSC)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride, commonly referred to as the compound , exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article will explore its chemical properties, potential pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 228.74 g/mol
- CAS Number : 1394051-26-3
The structure includes an amine group, a methoxy group, and a methylsulfanyl group, which play crucial roles in its biological activity and solubility.
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit various pharmacological effects. The specific activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this one could have neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Anti-inflammatory Properties : Some studies indicate that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It might interact with various receptors in the central nervous system or peripheral tissues, influencing neurotransmitter release or receptor activation.
Table 1: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide | 68800-02-2 | CHNS | 162.26 g/mol |
| (2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide | 1351383-96-4 | CHNS | 199.26 g/mol |
| (2S)-2-amino-N-methoxy-N,N-diethyl-4-(methylsulfanyl)butanamide | 1286207-14-4 | CHNO\S | 229.29 g/mol |
This table highlights the structural diversity among related compounds and their potential implications for biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
